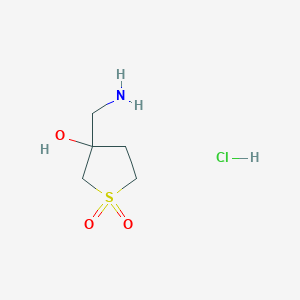

3-(Aminomethyl)-3-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

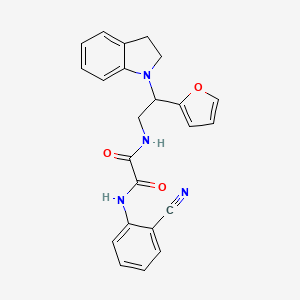

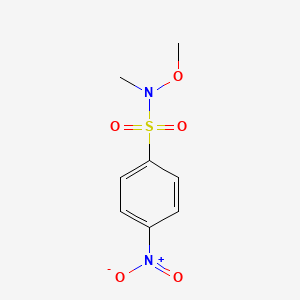

The compound “3-(Aminomethyl)-3-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride” is a complex organic molecule. It contains an aminomethyl group (-NH2CH2-), a hydroxy group (-OH), and a thiolane ring, which is a five-membered ring containing one sulfur atom .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiolane ring and the introduction of the aminomethyl and hydroxy groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aminomethyl and hydroxy groups could potentially allow for hydrogen bonding, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis

Amines, such as the aminomethyl group in this compound, can undergo a variety of reactions, including reactions with carbonyl compounds to form imines . The hydroxy group could potentially be involved in reactions such as esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aminomethyl and hydroxy groups could potentially make the compound polar and capable of forming hydrogen bonds .Scientific Research Applications

Anticancer Activity

A study on the synthesis, characterization, and computational analysis of a novel thiophenylchromane derivative, which involves a compound structurally related to 3-(Aminomethyl)-3-hydroxy-1λ⁶-thiolane-1,1-dione hydrochloride, highlighted its potential in anticancer applications. The compound exhibited moderate anticancer activity against HepG2 (cancer cell line), with an IC50 value indicating its effectiveness in inhibiting cancer cell growth. This research underscores the potential of structurally similar compounds in developing new anticancer drugs (Vaseghi, Emami, Shokerzadeh, Hossaini, & Yousefi, 2021).

Chemical Synthesis and Characterization

Another study focused on the three-component synthesis of 3-aminomethylene-thiochroman-2,4-dione derivatives, showcasing the chemical versatility of compounds similar to 3-(Aminomethyl)-3-hydroxy-1λ⁶-thiolane-1,1-dione hydrochloride. This research demonstrates the compound's application in synthesizing a wide range of derivatives through condensation reactions, contributing to the field of organic chemistry and material science (Park & Lee, 2004).

Surface Functionalization

A study on aminosilanes, which are related to the functional groups in 3-(Aminomethyl)-3-hydroxy-1λ⁶-thiolane-1,1-dione hydrochloride, explored the challenges and solutions in maintaining surface functionality derived from these compounds. The research highlights the importance of controlling reaction conditions and structural features of aminosilanes to prepare hydrolytically stable amine-functionalized surfaces, essential for various applications in materials science (Smith & Chen, 2008).

Antimicrobial and Detoxification Applications

Another significant application is in the development of N-halamine-coated cotton for antimicrobial and detoxification purposes. A study demonstrated the bonding of an N-halamine precursor to cotton fabrics, resulting in materials with antimicrobial efficacies and the capability to detoxify chemical agents. This research underscores the compound's relevance in creating functional textiles with health and safety applications (Ren, Akdag, Kocer, Worley, Broughton, & Huang, 2009).

Polymer Chemistry

Furthermore, the compound's application extends to polymer chemistry, where it has been utilized in the synthesis of biodegradable polymers with excellent cell penetration and gene delivery properties. A study on the synthesis of polyesters through thiol-yne chemistry highlighted the potential of compounds with similar functional groups in designing degradable, cell-penetrating, and dual-functional agents for gene delivery (Zhang, Yin, Xu, Tong, Lu, Ren, & Cheng, 2012).

Mechanism of Action

Target of Action

The compound “3-(Aminomethyl)-3-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride” is structurally similar to a class of compounds known as aminomethylphenylboronic acids . These compounds are known to target the leucyl-tRNA synthetase (LeuRS) enzyme . LeuRS is an essential enzyme for protein synthesis, playing a crucial role in charging tRNA with leucine .

Mode of Action

The compound interacts with its target, LeuRS, by inhibiting its activity . This inhibition disrupts the protein synthesis process, leading to a decrease in the production of proteins. The compound’s mode of action is similar to that of other LeuRS inhibitors, which show good antitubercular activity with high selectivity over human cytoplasmic protein synthesis inhibition .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway . By inhibiting LeuRS, the compound disrupts the charging of tRNA with leucine, an essential step in protein synthesis . This disruption can lead to downstream effects such as a decrease in the production of proteins.

Pharmacokinetics

Similar compounds, such as aminomethylphenylboronic acids, are known to have good bioavailability

Result of Action

The inhibition of LeuRS and the subsequent disruption of protein synthesis can lead to a decrease in the production of proteins . This can have various molecular and cellular effects, depending on the specific proteins affected. In the case of antitubercular activity, the disruption of protein synthesis can inhibit the growth and proliferation of Mycobacterium tuberculosis .

properties

IUPAC Name |

3-(aminomethyl)-1,1-dioxothiolan-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S.ClH/c6-3-5(7)1-2-10(8,9)4-5;/h7H,1-4,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDVMDCAMQCDRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1(CN)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)-3-hydroxy-1lambda6-thiolane-1,1-dione hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-propyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2746203.png)

![4-Methyl-3,4-dihydro-2h-benzo[1,4]oxazine-8-carboxylic acid](/img/structure/B2746205.png)

![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propane-1-sulfonamide](/img/structure/B2746208.png)

![Methyl 4-(2-((6-((3-fluorophenyl)carbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetamido)benzoate](/img/structure/B2746213.png)

![2-[4-[4-(2,5-Dihydroxyphenyl)sulfonylphenyl]phenyl]sulfonylbenzene-1,4-diol](/img/structure/B2746216.png)

![ethyl 5-[(4-bromophenyl)carbamoylamino]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2746222.png)